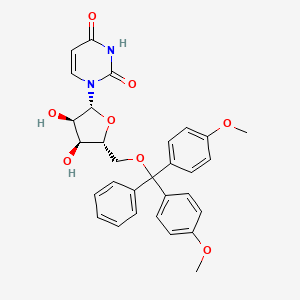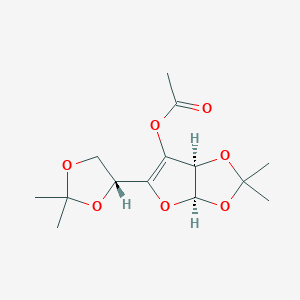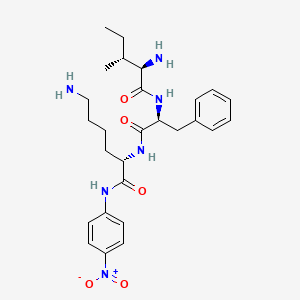
N-(3-azetidinylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-azetidinylmethyl)ethanamine (NAM) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile molecule with a wide range of applications, including medicinal chemistry, drug design, and biochemistry. NAM has been used to study the mechanisms of action of various drugs, as well as to create novel compounds with potential therapeutic value.
Aplicaciones Científicas De Investigación
Pharmaceutical Agent Synthesis
Azetidine derivatives, including N-(3-azetidinylmethyl)ethanamine , are used in the synthesis of pharmaceutically active agents. They can act as positive allosteric modulators of GABA A receptors, which are targets for the treatment of various neurological disorders .
Amino Acid Surrogates
Due to their structural similarity to amino acids, azetidine compounds are utilized as amino acid surrogates in peptidomimetic and nucleic acid chemistry. This application is significant in the development of new therapeutic peptides and nucleotide analogues .
Antibacterial and Antimicrobial Coatings
Azetidine derivatives are incorporated into polymers that have antibacterial and antimicrobial properties. These coatings are important for medical devices and implants to prevent infections .
CO2 Adsorption
Polymers derived from azetidine compounds have been explored for their ability to adsorb carbon dioxide, which is an important application in environmental technology for reducing greenhouse gas emissions .
Chelation and Materials Templating
Azetidine-based polymers can chelate metal ions, making them useful in materials templating and as agents for removing heavy metals from solutions or environments .
Non-viral Gene Transfection
The polymers created from azetidine derivatives can be used for non-viral gene transfection, which is a method of introducing genetic material into cells without using viruses as vectors. This has potential applications in gene therapy .
Propiedades
IUPAC Name |
N-(azetidin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-7-3-6-4-8-5-6/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMVQMWRXDPQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558416 |
Source


|
| Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-azetidinylmethyl)ethanamine | |
CAS RN |
91188-18-0 |
Source


|
| Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)


![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)



